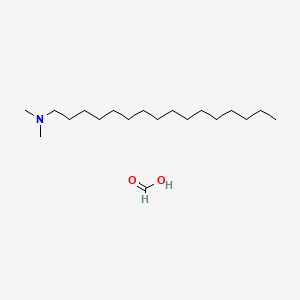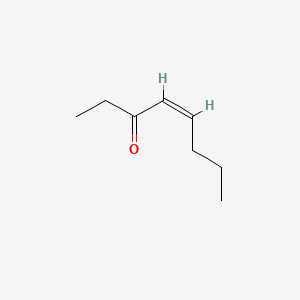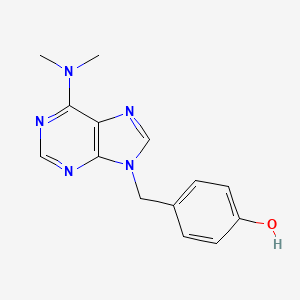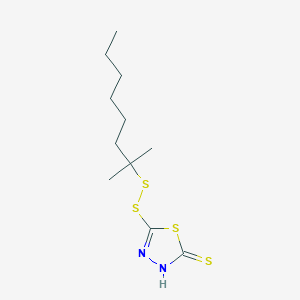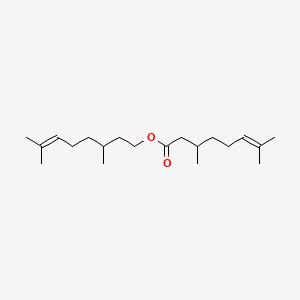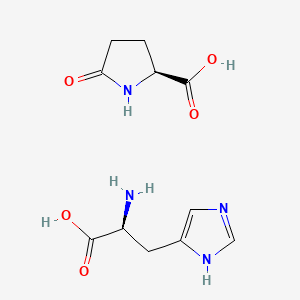
Einecs 299-631-4
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Einecs 299-631-4 is a chemical compound listed in the European Inventory of Existing Commercial Chemical Substances (EINECS). This inventory includes substances that were on the European Community market between January 1, 1971, and September 18, 1981 . The compound is identified by its unique Einecs number, which helps in tracking and regulating its use in various industries.
Análisis De Reacciones Químicas
Einecs 299-631-4 undergoes various types of chemical reactions, including oxidation, reduction, and substitution reactions. Common reagents and conditions used in these reactions depend on the desired outcome. For example:
Oxidation: This reaction may involve the use of oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride can be used.
Substitution: Halogenation or nitration reactions may involve reagents like chlorine or nitric acid.
The major products formed from these reactions depend on the specific reagents and conditions used.
Aplicaciones Científicas De Investigación
Einecs 299-631-4 has various scientific research applications across different fields:
Chemistry: It is used as a reagent or intermediate in the synthesis of other chemical compounds.
Biology: The compound may be used in biochemical assays or as a part of experimental protocols.
Medicine: It could be involved in the development of pharmaceuticals or as a reference standard in analytical methods.
Industry: this compound may be used in the production of materials, coatings, or other industrial products.
Mecanismo De Acción
The mechanism of action of Einecs 299-631-4 involves its interaction with specific molecular targets and pathways. The exact mechanism depends on the context in which the compound is used. For instance, in a biochemical assay, it may interact with enzymes or receptors, altering their activity. In industrial applications, it may act as a catalyst or reactant, facilitating chemical transformations.
Comparación Con Compuestos Similares
Einecs 299-631-4 can be compared with other similar compounds listed in the EINECS inventory. Some similar compounds include:
Einecs 203-770-8: Amyl nitrite, used in medical and industrial applications.
Einecs 234-985-5: Bismuth tetroxide, used in electronics and materials science.
Einecs 239-934-0: Mercurous oxide, used in chemical synthesis and analytical chemistry.
The uniqueness of this compound lies in its specific chemical structure and properties, which determine its applications and reactivity.
Propiedades
Número CAS |
93893-43-7 |
|---|---|
Fórmula molecular |
C11H16N4O5 |
Peso molecular |
284.27 g/mol |
Nombre IUPAC |
(2S)-2-amino-3-(1H-imidazol-5-yl)propanoic acid;(2S)-5-oxopyrrolidine-2-carboxylic acid |
InChI |
InChI=1S/C6H9N3O2.C5H7NO3/c7-5(6(10)11)1-4-2-8-3-9-4;7-4-2-1-3(6-4)5(8)9/h2-3,5H,1,7H2,(H,8,9)(H,10,11);3H,1-2H2,(H,6,7)(H,8,9)/t5-;3-/m00/s1 |
Clave InChI |
MRBZBSMKMLFMCC-RVZXSAGBSA-N |
SMILES isomérico |
C1CC(=O)N[C@@H]1C(=O)O.C1=C(NC=N1)C[C@@H](C(=O)O)N |
SMILES canónico |
C1CC(=O)NC1C(=O)O.C1=C(NC=N1)CC(C(=O)O)N |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


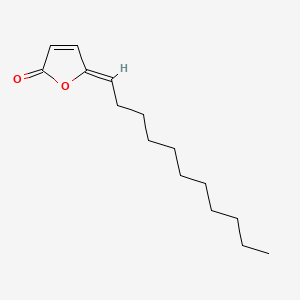
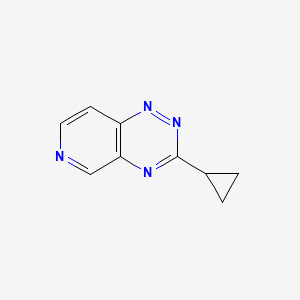
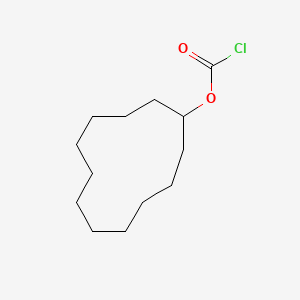
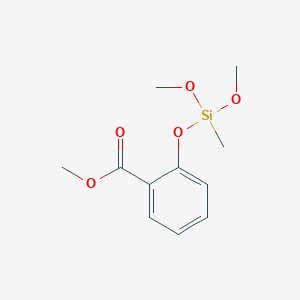

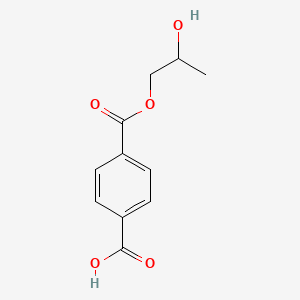

![2-[[4-(Morpholino)phenyl]azo]acetoacetanilide](/img/structure/B12664285.png)
